REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=O.[NH:13]1[CH2:19][C:17](=[O:18])[NH:16][C:14]1=[O:15].C(CN)O>O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=[C:19]1[NH:13][C:14](=[O:15])[NH:16][C:17]1=[O:18]
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Name
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|
Quantity
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2.504 g
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Type
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reactant
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Smiles
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COC1=C(C=O)C=C(C=C1)OC
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Name
|
|
Quantity
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1.507 g
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Type
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reactant
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Smiles
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N1C(=O)NC(=O)C1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O
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Name
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|
Quantity
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1.38 g
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Type
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reactant
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Smiles
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C(O)CN
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 70°
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Type
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TEMPERATURE
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Details
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The mixture was heated 4 hours at 90°-92° (bath temperature) with magnetic stirring
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Duration
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4 h
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Name
|
|
Type
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product
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Smiles
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COC1=C(C=C2C(NC(N2)=O)=O)C=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |